molecular formula C11H11BrO B1660151 9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one CAS No. 72472-29-8

9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one

Cat. No.: B1660151
CAS No.: 72472-29-8
M. Wt: 239.11 g/mol
InChI Key: HZPXWGZCCZHHFH-UHFFFAOYSA-N
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Description

9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one is an organic compound with the molecular formula C11H11BrO. This compound is part of the benzocycloheptene family, characterized by a seven-membered ring fused to a benzene ring. The presence of a bromine atom at the 9th position and a ketone group at the 5th position makes this compound unique and of interest in various chemical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one typically involves the bromination of 6,7,8,9-tetrahydrobenzocyclohepten-5-one. This reaction is carried out using bromine in an organic solvent such as dichloromethane or chloroform. The reaction conditions often require a controlled temperature to prevent over-bromination and to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances the efficiency and yield of the product while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines (NH3) or thiols (RSH) in the presence of a base such as sodium hydroxide (NaOH).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Substitution: Formation of amine or thiol derivatives.

    Reduction: Formation of the corresponding alcohol.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one involves its interaction with specific molecular targets. The bromine atom and the ketone group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    6,7,8,9-Tetrahydrobenzocyclohepten-5-one: Lacks the bromine atom, making it less reactive in substitution reactions.

    9-Chloro-6,7,8,9-tetrahydrobenzocyclohepten-5-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    9-Iodo-6,7,8,9-tetrahydrobenzocyclohepten-5-one: Contains an iodine atom, which may exhibit different reactivity compared to the bromine derivative.

Uniqueness

The presence of the bromine atom in 9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one imparts unique reactivity and properties, making it a valuable compound for various chemical transformations and research applications.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

9-bromo-6,7,8,9-tetrahydrobenzo[7]annulen-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO/c12-10-6-3-7-11(13)9-5-2-1-4-8(9)10/h1-2,4-5,10H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZPXWGZCCZHHFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C(=O)C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70316569
Record name 9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70316569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72472-29-8
Record name NSC304641
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=304641
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70316569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-Benzosuberone (960 mg, 6.0 mmol), N-bromosuccinic acid imide (1.1 g, 6.3 mmol) and azobisisobutyronitrile (99 mg, 0.60 mmol) were stirred overnight at 80° C. in carbon tetrachloride (8 ml). The reaction solution was mixed with chloroform (60 ml), washed with saturated sodium bicarbonate aqueous solution and saturated brine and dried with anhydrous sodium sulfate, the solvent was removed by evaporation under a reduced pressure, and the thus obtained material was separated and purified by a silica gel column chromatography to obtain 770 mg (3.2 mmol, 54%) of the title compound.
Quantity
960 mg
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
99 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Yield
54%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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